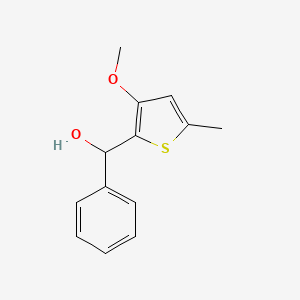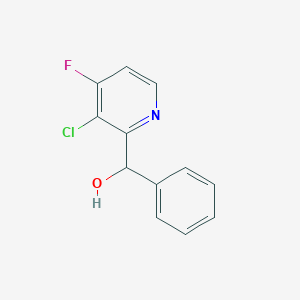
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with a methoxy group and a methyl group, along with a phenylmethanol moiety.
Métodos De Preparación
The synthesis of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-5-methylthiophene with benzaldehyde in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent in treating various diseases due to its pharmacological properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be compared with other similar compounds such as:
(5-Methylthiophen-3-yl)methanol: This compound shares a similar thiophene ring structure but lacks the methoxy and phenyl groups.
(3-Methoxy-5-(trifluoromethyl)phenyl)(5-methylthiophen-2-yl)methanol: This compound has a trifluoromethyl group instead of a methyl group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14O2S |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
(3-methoxy-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-8-11(15-2)13(16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3 |
Clave InChI |
FRHHCNQEQAKGPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C(C2=CC=CC=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)


![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)

![4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13081944.png)


![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)


